iGP-1 Exhibits >12.7-Fold Selectivity for mGPDH Over the Cytosolic Isoform (cGPDH)
A key differentiator for iGP-1 is its established selectivity for the mitochondrial isoform of glycerol-3-phosphate dehydrogenase (mGPDH) over the cytosolic isoform (cGPDH). Quantitative data demonstrates that iGP-1 significantly inhibits mGPDH activity with an IC50 of 6.3 µM, while it shows no inhibition of cGPDH activity at concentrations up to 80 µM . This >12.7-fold window is crucial for experiments aiming to dissect the specific role of the mitochondrial glycerol phosphate shuttle without confounding effects from the cytosolic pathway [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.3 µM against mGPDH |
| Comparator Or Baseline | No inhibition of cGPDH at concentrations up to 80 µM |
| Quantified Difference | >12.7-fold selectivity window |
| Conditions | DCPIP assay using rat skeletal muscle mitochondria (mGPDH) and rabbit cGPDH, in the presence of 1 µM Ca2+ |
Why This Matters
Procuring a compound with this specific and quantified selectivity window ensures the experimental interrogation of the mGPDH-dependent glycerol phosphate shuttle without off-target inhibition of the cytosolic isoform.
- [1] Orr AL, et al. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. PLoS One. 2014;9(2):e89938. Figure 5. View Source
